![molecular formula C13H8N4OS3 B2847184 N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219906-03-2](/img/structure/B2847184.png)
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications are being explored in the scientific community.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Benzothiazole and thiadiazole derivatives have been explored extensively for their unique chemical properties and applications in organic synthesis. For instance, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel, showcasing their potential in materials science and engineering to enhance the longevity and durability of metals in corrosive environments (Hu et al., 2016). Furthermore, the synthesis and reactivity of benzothiazole compounds have been explored, indicating the versatility of these scaffolds in generating novel compounds with potential applications in various fields (Aleksandrov & El’chaninov, 2017).
Anticancer Research
Compounds containing the thiadiazole scaffold have been studied for their anticancer activity. A study conducted on Schiff’s bases containing thiadiazole and benzamide groups highlighted their promising in vitro anticancer activity against a panel of human cancer cell lines. This study suggests the potential therapeutic applications of such compounds in oncology (Tiwari et al., 2017).
Antimicrobial and Antibacterial Agents
Benzothiazole derivatives have also been investigated for their antibacterial properties. Research into novel analogs of benzothiazole-substituted pyrazolones demonstrated promising antibacterial activity, especially against certain strains of bacteria, indicating the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).
Wirkmechanismus
Target of Action
The compound, also known as N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide, is a benzothiazole derivative . Benzothiazoles have emerged as key scaffolds for the discovery of new drugs due to their inherent affinity to several biological receptors . They have been found to possess a wide spectrum of pharmacological activities such as antimicrobial, anticancer, antitubercular, antifungal, antidiabetic, anti-inflammatory, and antiviral .
Mode of Action
Benzothiazole derivatives have been found to inhibitquorum sensing , a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound likely affects the quorum sensing pathways . Bacteria use these pathways to coordinate their behavior, including biofilm formation, virulence production, and other pathogenesis . By inhibiting quorum sensing, the compound could potentially disrupt these processes, thereby exerting its antimicrobial effects .
Result of Action
The compound has shown promising quorum-sensing inhibitory activity . In the LasB system, it showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . This suggests that the compound could potentially be used to inhibit bacterial growth and disrupt bacterial communication, thereby mitigating the effects of bacterial infections .
Eigenschaften
IUPAC Name |
N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS3/c1-2-7-19-13-17-16-12(21-13)15-10(18)11-14-8-5-3-4-6-9(8)20-11/h1,3-6H,7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOUNIRVYRBCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)NC(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

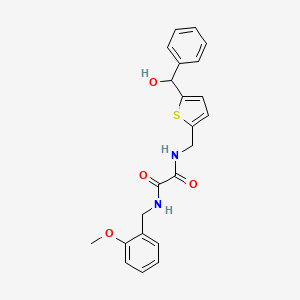


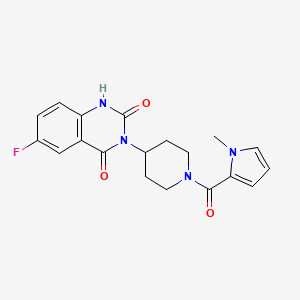

![4-{[3-(2-Chloroethyl)-2-methyl-6-phenoxyquinolin-4-yl]amino}phenol](/img/structure/B2847111.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2847114.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2847115.png)
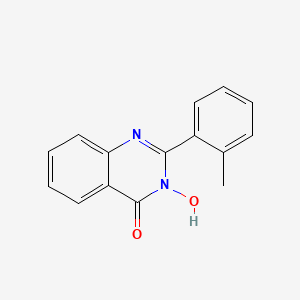
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2847117.png)
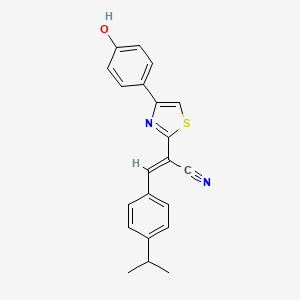
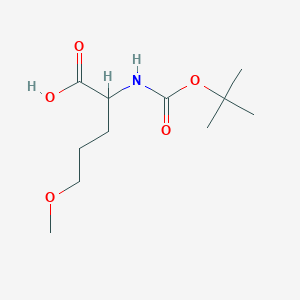
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)